

An In-depth Technical Guide to Methylamino-PEG3-azide (CAS 1355197-57-7)

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Compound of Interest

Compound Name: Methylamino-PEG3-azide

Cat. No.: B608985

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylamino-PEG3-azide (CAS 1355197-57-7) is a heterobifunctional linker molecule that has emerged as a critical tool in modern drug discovery and development. Its unique architecture, featuring a terminal methylamine group and an azide moiety connected by a flexible three-unit polyethylene glycol (PEG) spacer, enables the precise and efficient conjugation of diverse molecular entities. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing **Methylamino-PEG3-azide**, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the construction of antibody-drug conjugates (ADCs). Detailed experimental protocols, data presentation, and workflow visualizations are included to facilitate its practical implementation in the laboratory.

Introduction

The principle of targeted therapeutics has revolutionized medicine, offering the potential for highly specific interventions with minimized off-target effects. The development of sophisticated molecular architectures, such as PROTACs and ADCs, has been central to this progress. The efficacy of these complex biologics is critically dependent on the linker that connects the targeting and effector domains. **Methylamino-PEG3-azide** has gained prominence as a versatile linker due to its favorable physicochemical properties and dual reactivity.^{[1][2][3]}

The methylamine group provides a nucleophilic handle for covalent modification, readily reacting with carboxylic acids and activated esters to form stable amide bonds.[4][5] Concurrently, the azide group serves as a bioorthogonal reactive partner for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific formation of a stable triazole linkage with alkyne-modified molecules.[1][2][3] The hydrophilic PEG3 spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Methylamino-PEG3-azide** is essential for its effective use in synthesis and bioconjugation. Key properties are summarized in the table below.

Property	Value	Reference
CAS Number	1355197-57-7	[3]
Molecular Formula	C ₉ H ₂₀ N ₄ O ₃	[3]
Molecular Weight	232.28 g/mol	[3]
Appearance	Liquid	MedKoo Biosciences
Purity	≥95% to ≥98% (Varies by supplier)	BroadPharm, ChemScene
Solubility	Soluble in water, DMSO, DCM, and DMF	BroadPharm
Storage	Recommended storage at -20°C for long-term stability	BroadPharm

Applications in Drug Discovery and Development

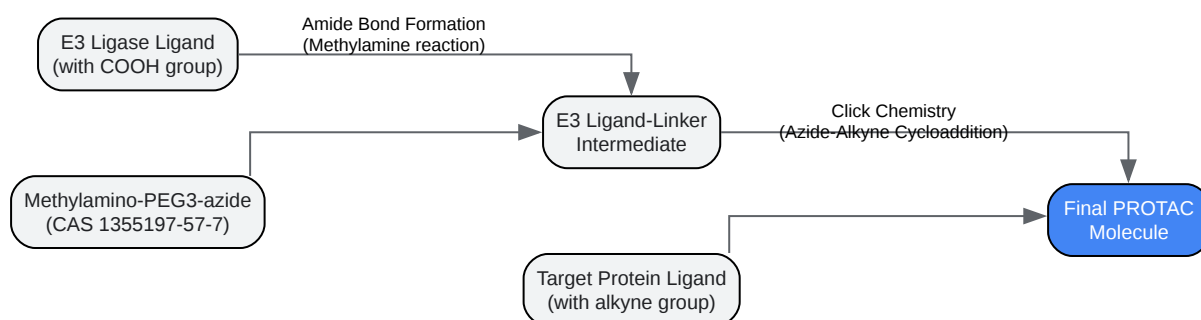
The dual functionality of **Methylamino-PEG3-azide** makes it a valuable reagent in several areas of drug discovery and development, most notably in the construction of PROTACs and ADCs.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Methylamino-PEG3-azide is an ideal linker for PROTAC synthesis. The methylamine group can be readily coupled to a carboxylic acid-containing E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands), while the azide group can be "clicked" to an alkyne-modified ligand for the target protein. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points for optimization of degradation efficiency.

Logical Workflow for PROTAC Synthesis using **Methylamino-PEG3-azide**



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Caption: A logical workflow for the synthesis of a PROTAC molecule.

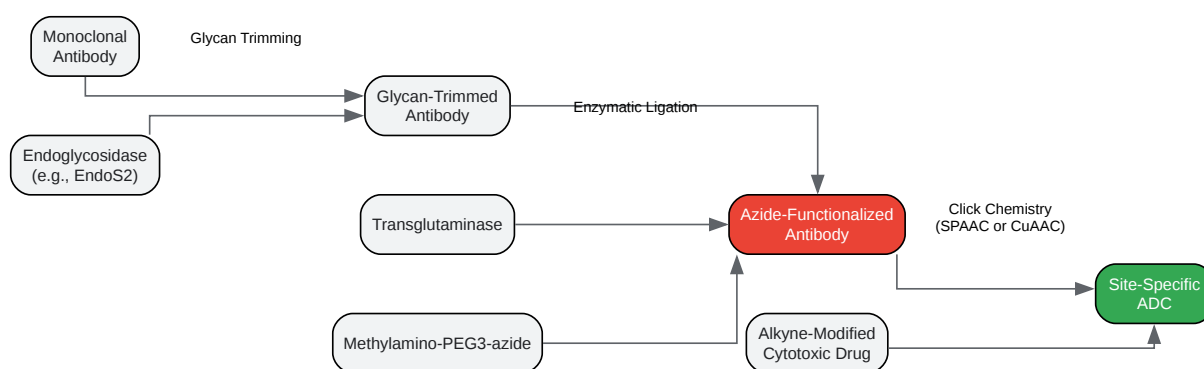
Site-Specific Antibody-Drug Conjugation (ADC)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.

Site-specific conjugation methods are highly desirable as they lead to homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which often translates to an improved therapeutic window.

Methylamino-PEG3-azide can be employed in chemoenzymatic methods for site-specific ADC development. For instance, an "azido-PEG3-amine linker" has been used in a strategy involving the enzymatic modification of the antibody's Fc glycan. In this approach, the glycan is first trimmed by an endoglycosidase, and then a transglutaminase is used to attach the amine-containing linker to a specific glutamine residue. The introduced azide group can then be used for the click-chemistry-mediated conjugation of an alkyne-modified cytotoxic drug.

Experimental Workflow for Site-Specific ADC Generation



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Caption: Chemoenzymatic workflow for site-specific antibody-drug conjugation.

Experimental Protocols

The following are generalized protocols for the use of **Methylamino-PEG3-azide** in bioconjugation. Specific reaction conditions may need to be optimized for individual substrates.

General Protocol for Amide Bond Formation with a Carboxylic Acid

- **Activation of Carboxylic Acid:** Dissolve the carboxylic acid-containing molecule in a suitable anhydrous organic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- **Coupling Reaction:** Add a solution of **Methylamino-PEG3-azide** (typically 1.0-1.2 equivalents) in the same solvent to the activated carboxylic acid mixture.
- **Reaction Monitoring:** Monitor the progress of the reaction by an appropriate analytical technique (e.g., LC-MS or TLC). The reaction is typically complete within 2-12 hours at room temperature.
- **Work-up and Purification:** Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography or preparative HPLC.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- **Reaction Setup:** In a reaction vessel, dissolve the alkyne-containing molecule and the azide-functionalized molecule (prepared using **Methylamino-PEG3-azide**) in a suitable solvent system (e.g., a mixture of t-butanol and water, or DMSO).
- **Catalyst Addition:** Add a source of copper(I), such as copper(II) sulfate and a reducing agent (e.g., sodium ascorbate), or a pre-formed copper(I) catalyst. A copper-ligand (e.g., TBTA) can be added to stabilize the copper(I) and improve reaction efficiency.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or other suitable methods. The reaction is typically complete within 1-4 hours.

- **Purification:** Once the reaction is complete, the product can be purified by preparative HPLC or other chromatographic techniques to remove the catalyst and any unreacted starting materials.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

- **Reaction Setup:** Dissolve the azide-functionalized molecule and the strained alkyne (e.g., a DBCO or BCN derivative) in a suitable solvent (e.g., PBS, DMSO, or a mixture thereof).
- **Reaction:** Stir the reaction mixture at room temperature. No catalyst is required for this reaction.
- **Reaction Monitoring:** Monitor the progress of the reaction by LC-MS or other appropriate analytical methods. The reaction time can vary from 1 to 24 hours depending on the specific reactants and their concentrations.
- **Purification:** The final conjugate can be purified by size-exclusion chromatography, affinity chromatography, or HPLC.

Conclusion

Methylamino-PEG3-azide is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure and dual reactivity provide a reliable platform for the construction of complex and targeted therapeutic agents such as PROTACs and ADCs. The protocols and workflows presented in this guide are intended to serve as a starting point for the successful implementation of this valuable linker in a variety of bioconjugation applications. As the field of targeted therapeutics continues to evolve, the utility of well-designed linkers like **Methylamino-PEG3-azide** will undoubtedly continue to grow.

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